(S)-benzyl 2-amino-3-(benzyloxy)propanoate
(S)-benzyl 2-amino-3-(benzyloxy)propanoate
Brand Name:
Vulcanchem
CAS No.:
67321-05-5
VCID:
VC21539966
InChI:
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1
SMILES:
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula:
C17H19NO3
Molecular Weight:
285.34 g/mol
(S)-benzyl 2-amino-3-(benzyloxy)propanoate
CAS No.: 67321-05-5
VCID: VC21539966
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67321-05-5 |
---|---|
Product Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate |
Molecular Formula | C17H19NO3 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | benzyl (2S)-2-amino-3-phenylmethoxypropanoate |
Standard InChI | InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1 |
Standard InChIKey | ZYSSRDBCZVJBPQ-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES | C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N |
Synonyms | (S)-benzyl2-amino-3-(benzyloxy)propanoate;o-Benzyl-(D)-serinebenzylester;67321-05-5;(R)-2-Amino-3-benzyloxy-propionicacidbenzylesterhydrochloride;21948-10-7;AC1MBU2U;O-benzylserinebenzylester;o-benzyl-l-serinebenzylester;SCHEMBL7419155;MolPort-000-151-461;ZYSSRDBCZVJBPQ-INIZCTEOSA-N;0362AC;SBB067696;ZINC35045231;AC-6566;AN-9870;AJ-90597;AK115656;KB-211673;(S)-Benzyl-2-amino-3-(benzyloxy)propanoate;A4701;benzyl(2S)-2-amino-3-benzyloxy-propanoate;FT-0638168;benzyl(2S)-2-amino-3-phenylmethoxypropanoate;I14-4916 |
PubChem Compound | 2756658 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume